2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-27-19-16(6-4-10-22-19)20(26)24-11-8-14(9-12-24)13-23-18(25)15-5-2-3-7-17(15)21/h2-7,10,14H,8-9,11-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRXXQBXKYERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of the nicotinoyl intermediate by reacting 2-chloronicotinic acid with methylthiol in the presence of a base such as triethylamine.
Piperidine Derivative Formation: The nicotinoyl intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.
Benzamide Formation: The final step involves the coupling of the piperidin-4-yl derivative with 2-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- In contrast, the 2-(methylthio)nicotinoyl group in the target compound introduces a sulfur atom and pyridine ring, which may alter binding kinetics through polar interactions.
- Fluorine Positioning : Ortho-fluorination (as in the target compound) versus para-fluorination (e.g., p-fluoro-butyrylfentanyl ) affects steric hindrance and electronic distribution, influencing target selectivity.
Fluorinated Piperidine Derivatives in Drug Development
Fluorinated piperidine-benzamides are prevalent in CNS and oncology therapeutics. For example:
- p-Fluoro-butyrylfentanyl : A fentanyl analog with a fluorophenyl-piperidine motif, emphasizing the role of fluorine in enhancing blood-brain barrier penetration.
- N-methyl-3-(4-piperidinyl)benzamide : A histone/protein acetylation modulator, underscoring the versatility of the benzamide-piperidine scaffold.
Biological Activity
2-Fluoro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H22FN3O2S
- Molecular Weight : 387.5 g/mol
The primary mechanism of action for this compound involves its interaction with the hypoxia-inducible factor 1 (HIF-1) pathway. HIF-1 is crucial in cellular responses to low oxygen levels, particularly in tumor cells. The compound has been shown to:
- Induce the expression of HIF-1α protein.
- Upregulate downstream target genes, including p21.
- Promote apoptosis in tumor cells by increasing the expression of cleaved caspase-3.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly in hepatic cancer cells under hypoxic conditions. The following table summarizes key findings from various studies examining its biological effects:
Case Studies
A notable case study involved the application of this compound in a preclinical model using HepG2 cells, where it was observed to significantly inhibit cell growth and induce apoptosis through the activation of the caspase pathway. The study highlighted the compound's potential as a therapeutic agent in targeting liver tumors, especially those characterized by hypoxic microenvironments .
Pharmacological Applications
Beyond its anticancer properties, this compound is being explored for:
Q & A
Q. What statistical frameworks are optimal for dose-response studies?
- Methods :
- Four-Parameter Logistic Model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values .
- ANOVA with Tukey’s Test : Compare multiple treatment groups in preclinical models .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
